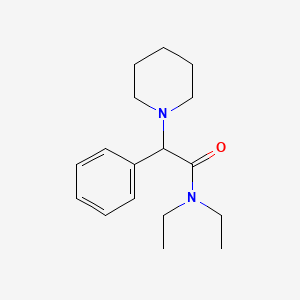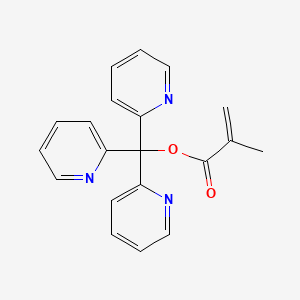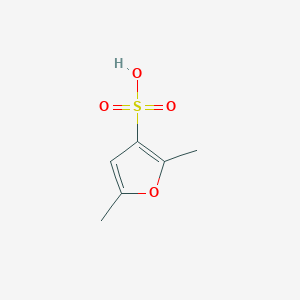
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a carbonitrile group, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- typically involves multiple steps, starting with the preparation of cyclohexene-1-carbonitrile. This can be achieved through the partial hydrogenation of benzene or the dehydration of cyclohexanol
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for hydrogenation and specialized equipment for handling fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The nitrile and imino groups also play roles in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: A simpler analog without the amino and fluorine substitutions.
Cyclohexene-1-carboxylic acid: An oxidized form of the parent compound.
1-Cyclohexene-1-carboxaldehyde: Another related compound with an aldehyde group.
Uniqueness
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- is unique due to its combination of a cyclohexene ring, multiple fluorine atoms, and the presence of both amino and imino groups
Properties
CAS No. |
90408-50-7 |
|---|---|
Molecular Formula |
C7H3F6N3 |
Molecular Weight |
243.11 g/mol |
IUPAC Name |
2-amino-3,3,4,4,5,5-hexafluoro-6-iminocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H3F6N3/c8-5(9)3(15)2(1-14)4(16)6(10,11)7(5,12)13/h15H,16H2 |
InChI Key |
SGMIIOCWNKHVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(C(C(C1=N)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)



![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)


